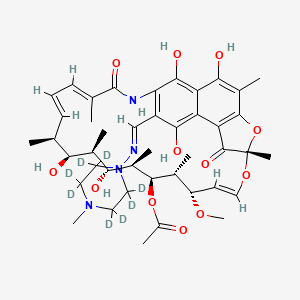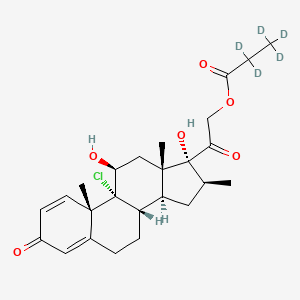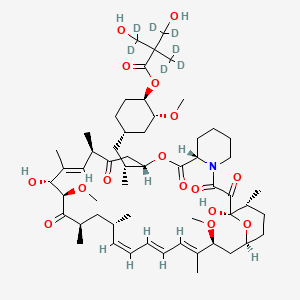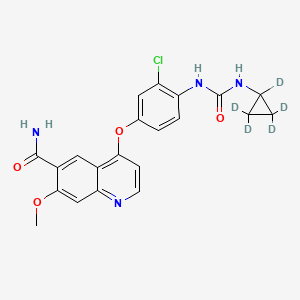
Lenvatinib-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenvatinib-d5 is a deuterated form of lenvatinib, a receptor tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lenvatinib.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenvatinib-d5 involves the incorporation of deuterium atoms into the lenvatinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of lenvatinib can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions
Lenvatinib-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Lenvatinib-d5 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of lenvatinib. Its applications include:
Pharmacokinetic Studies: this compound is used to trace the metabolic pathways and distribution of lenvatinib in the body.
Metabolic Studies: Researchers use this compound to identify and quantify metabolites of lenvatinib.
Mechanistic Studies: this compound helps in understanding the molecular mechanisms and targets of lenvatinib in cancer treatment.
Drug Development: this compound is used in the development of new therapeutic agents and formulations.
Mecanismo De Acción
Lenvatinib-d5, like lenvatinib, inhibits the kinase activities of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other receptor tyrosine kinases involved in tumor growth and angiogenesis. By blocking these receptors, this compound disrupts the signaling pathways that promote cancer cell proliferation, migration, and survival. This leads to the inhibition of tumor growth and angiogenesis, ultimately resulting in cancer cell death.
Comparación Con Compuestos Similares
Lenvatinib-d5 is compared with other receptor tyrosine kinase inhibitors, such as:
Sorafenib: Another multi-targeted tyrosine kinase inhibitor used in cancer treatment.
Sunitinib: A tyrosine kinase inhibitor that targets similar receptors as lenvatinib.
Pazopanib: A tyrosine kinase inhibitor with a broad spectrum of activity against various cancer types.
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to improved stability and reduced metabolic degradation, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C21H19ClN4O4 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
4-[3-chloro-4-[(1,2,2,3,3-pentadeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,11D |
Clave InChI |
WOSKHXYHFSIKNG-JEUZXZGESA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)([2H])[2H])[2H] |
SMILES canónico |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
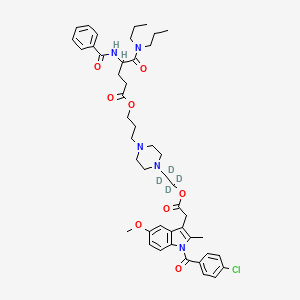

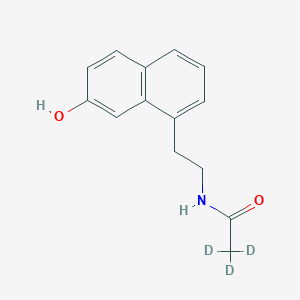
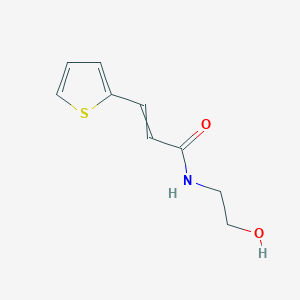
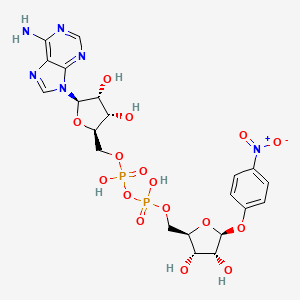
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
